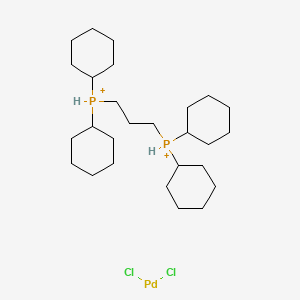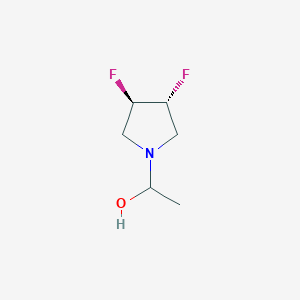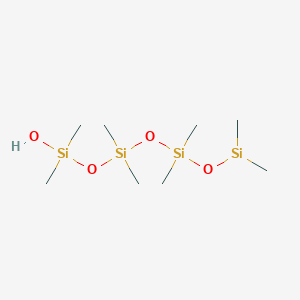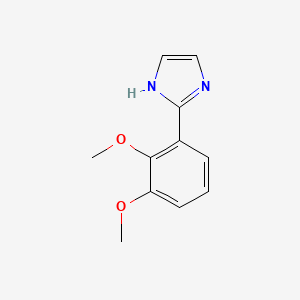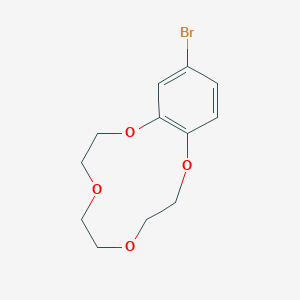
1,4,7,10-Benzotetraoxacyclododecin, 12-bromo-2,3,5,6,8,9-hexahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,7,10-Benzotetraoxacyclododecin, 12-bromo-2,3,5,6,8,9-hexahydro- is a complex organic compound with the molecular formula C12H15O4Br. This compound is part of the crown ether family, known for their ability to form stable complexes with various cations due to their unique ring structure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Benzotetraoxacyclododecin, 12-bromo-2,3,5,6,8,9-hexahydro- typically involves the bromination of 1,4,7,10-Benzotetraoxacyclododecin. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar bromination reactions on a larger scale, with careful control of reaction parameters to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,4,7,10-Benzotetraoxacyclododecin, 12-bromo-2,3,5,6,8,9-hexahydro- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (for hydroxyl substitution), ammonia (for amine substitution), and thiourea (for thiol substitution) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed depend on the type of reaction. For example, substitution with hydroxide yields a hydroxyl derivative, while reduction removes the bromine atom, resulting in the parent crown ether structure .
Aplicaciones Científicas De Investigación
1,4,7,10-Benzotetraoxacyclododecin, 12-bromo-2,3,5,6,8,9-hexahydro- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential in drug delivery systems due to its ability to encapsulate various molecules.
Medicine: Explored for its antimicrobial properties and potential use in pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of 1,4,7,10-Benzotetraoxacyclododecin, 12-bromo-2,3,5,6,8,9-hexahydro- primarily involves its ability to form stable complexes with metal ions. The crown ether structure provides a cavity that can encapsulate cations, facilitating various chemical reactions. This property is exploited in catalysis and molecular recognition processes .
Comparación Con Compuestos Similares
Similar Compounds
1,4,7,10-Benzotetraoxacyclododecin, 2,3,5,6,8,9-hexahydro-: Similar structure but without the bromine atom, making it less reactive in substitution reactions.
1,4,7,10-Benzotetraoxacyclododecin-12-carboxylic acid, 2,3,5,6,8,9-hexahydro-: Contains a carboxylic acid group, providing different reactivity and applications.
1,4,7,10,13-Benzopentaoxacyclopentadecin, 2,3,5,6,8,9,11,12-octahydro-: Larger ring structure with additional oxygen atoms, offering different complexation properties.
Uniqueness
1,4,7,10-Benzotetraoxacyclododecin, 12-bromo-2,3,5,6,8,9-hexahydro- is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a wider range of chemical modifications compared to its non-brominated counterparts .
Propiedades
Fórmula molecular |
C12H15BrO4 |
|---|---|
Peso molecular |
303.15 g/mol |
Nombre IUPAC |
14-bromo-2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-triene |
InChI |
InChI=1S/C12H15BrO4/c13-10-1-2-11-12(9-10)17-8-6-15-4-3-14-5-7-16-11/h1-2,9H,3-8H2 |
Clave InChI |
PBGITSLGTSETSI-UHFFFAOYSA-N |
SMILES canónico |
C1COCCOC2=C(C=CC(=C2)Br)OCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B12284983.png)
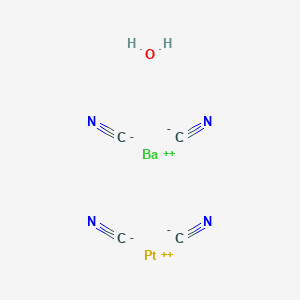
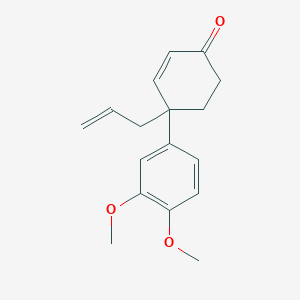

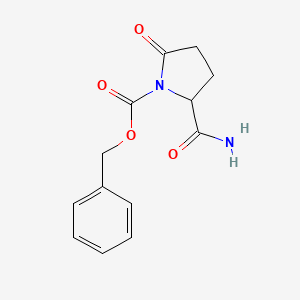
![5-[[1-[(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxycarbonyl]piperidin-4-yl]amino]pentanoic acid;hydrochloride](/img/structure/B12285041.png)
